molecular formula C18H21O4P B13087751 Bis(2,6-dimethylphenyl) vinyl phosphate CAS No. 869058-03-7

Bis(2,6-dimethylphenyl) vinyl phosphate

Cat. No.: B13087751
CAS No.: 869058-03-7
M. Wt: 332.3 g/mol
InChI Key: RVVVBDDRVOFABD-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl) vinyl phosphate: is an organophosphorus compound with the molecular formula C18H21O4P This compound is characterized by the presence of two 2,6-dimethylphenyl groups attached to a vinyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl) vinyl phosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with vinyl alcohol to yield the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial reaction with POCl3
  • Solvent: Anhydrous conditions using solvents like dichloromethane
  • Base: Pyridine or triethylamine to neutralize the hydrochloric acid formed

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors with precise temperature control
  • Continuous addition of reagents to maintain reaction conditions
  • Use of automated systems for monitoring and controlling the reaction parameters

Chemical Reactions Analysis

Types of Reactions: Bis(2,6-dimethylphenyl) vinyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines in the presence of a base

Major Products Formed:

    Oxidation: Formation of corresponding phosphoric acid derivatives

    Reduction: Formation of phosphine derivatives

    Substitution: Formation of substituted vinyl phosphate derivatives

Scientific Research Applications

Bis(2,6-dimethylphenyl) vinyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylphenyl) vinyl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, leading to inhibition of their activity.

    Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in signal transduction.

Comparison with Similar Compounds

  • Bis(2,6-dimethylphenyl) phosphate
  • Tris(2,6-dimethylphenyl) phosphate
  • Bis(2,6-dimethylphenyl) phenyl phosphate

Comparison:

  • Bis(2,6-dimethylphenyl) vinyl phosphate is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its analogs.
  • Tris(2,6-dimethylphenyl) phosphate has three 2,6-dimethylphenyl groups, making it more sterically hindered and less reactive.
  • Bis(2,6-dimethylphenyl) phenyl phosphate contains a phenyl group instead of a vinyl group, leading to different chemical properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

869058-03-7

Molecular Formula

C18H21O4P

Molecular Weight

332.3 g/mol

IUPAC Name

bis(2,6-dimethylphenyl) ethenyl phosphate

InChI

InChI=1S/C18H21O4P/c1-6-20-23(19,21-17-13(2)9-7-10-14(17)3)22-18-15(4)11-8-12-16(18)5/h6-12H,1H2,2-5H3

InChI Key

RVVVBDDRVOFABD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(OC=C)OC2=C(C=CC=C2C)C

Origin of Product

United States

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